molecular formula C7H12O B6260411 1-cyclobutylcyclopropan-1-ol CAS No. 112650-60-9

1-cyclobutylcyclopropan-1-ol

Cat. No.: B6260411
CAS No.: 112650-60-9
M. Wt: 112.2
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Description

1-Cyclobutylcyclopropan-1-ol is a cyclic alcohol with the molecular formula C7H12O. This compound is characterized by its unique structure, which includes both a cyclobutane and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutylcyclopropan-1-ol typically involves the formation of cyclopropane and cyclobutane rings through various organic reactions. One common method is the addition of cyclobutylmagnesium bromide to cyclopropanone, followed by hydrolysis to yield the desired alcohol . Another approach involves the use of organometallic reagents, such as Grignard reagents, to introduce the cyclobutyl group onto a cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

1-Cyclobutylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclobutylcyclopropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanol: A simpler analog with only a cyclopropane ring.

    Cyclobutanol: Contains only a cyclobutane ring.

    Cyclopropylmethanol: Features a cyclopropane ring with a methanol group.

Uniqueness

1-Cyclobutylcyclopropan-1-ol is unique due to the presence of both cyclopropane and cyclobutane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity compared to its simpler analogs .

Properties

CAS No.

112650-60-9

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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